molecular formula C10H12ClNO2 B1329887 Ethyl 3-chloro-4-methylcarbanilate CAS No. 85419-40-5

Ethyl 3-chloro-4-methylcarbanilate

Cat. No.: B1329887
CAS No.: 85419-40-5
M. Wt: 213.66 g/mol
InChI Key: KJEXITNRKHKKBH-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-methylcarbanilate is a synthetic compound widely used in scientific experiments and industry. It is an organochlorine pesticide employed for controlling pests in crops, vegetables, and fruits. The compound has the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol.

Scientific Research Applications

Ethyl 3-chloro-4-methylcarbanilate has broad applications in scientific research and industry. Some of its key applications include:

    Chemistry: Used as a reagent in organic synthesis to create various derivatives.

    Biology: Employed in studies involving pest control and the effects of organochlorine compounds on biological systems.

    Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized as a pesticide to protect crops, vegetables, and fruits from pests.

Safety and Hazards

The safety data sheet for ECMC indicates that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to handle ECMC with appropriate personal protective equipment and to avoid release to the environment .

Future Directions

The future directions for ECMC could involve its use in various scientific experiments and industrial applications. For instance, there is interest in the synthesis of optically active ®-ethyl 4-chloro-3-hydroxybutyrate (R-CHBE) via the highly stereoselective bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE) under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-chloro-4-methylcarbanilate can be synthesized through various methods. One common route involves the reaction of glycidyl propargyl ether with this compound under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize waste. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-chloro-4-methylcarbanilate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium hydroxide and ammonia can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-4-methylcarbanilate involves its interaction with molecular targets in pests. The compound disrupts the normal functioning of the nervous system in pests, leading to their death. The exact pathways and molecular targets can vary depending on the specific pest species.

Comparison with Similar Compounds

Ethyl 3-chloro-4-methylcarbanilate can be compared with other organochlorine pesticides, such as:

  • Ethyl 4-chlorophenoxyacetate
  • Ethyl 2,4-dichlorophenoxyacetate
  • Ethyl 3,5-dichlorobenzoate

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its effectiveness as a pesticide and its applications in various scientific fields highlight its importance.

Properties

IUPAC Name

ethyl N-(3-chloro-4-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)12-8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEXITNRKHKKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90234635
Record name Ethyl 3-chloro-4-methylcarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90234635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85419-40-5
Record name Ethyl 3-chloro-4-methylcarbanilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085419405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 85419-40-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213682
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Record name Ethyl 3-chloro-4-methylcarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90234635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Using a method analogous to that disclosed in Example 1, Step A, of U.S. Pat. No. 4,552,585, a solution of 10.0 grams (0.071 mole) of 3-chloro-4-methylaniline in 100 mL of chloroform was stirred, and 16.7 grams (0.212 mole) of pyridine was added. Ethyl chloroformate, 9.2 grams (0.085 mole), was then added dropwise during a 20 minute period. During the addition the reaction mixture temperature was held between 25°-30° C. with external cooling. Upon completion of addition the reaction mixture was stirred at ambient temperature for 16 hours. The reaction mixture was washed into a separatory funnel with 50 mL of chloroform, and the solution was washed with two 100 mL portions of water and 100 mL of aqueous 5% hydrochloric acid. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a waxy solid residue. The residue was recrystallized from hexane to yield 12.2 grams of ethyl (3-chloro-4-methylphenyl)carbamate; m.p. 51°-52° C.
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